Cyclapolin 9

Übersicht

Beschreibung

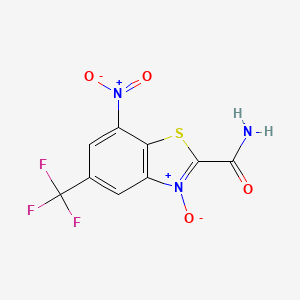

Cyclapolin 9 is a potent, selective, and ATP-competitive polo-like kinase 1 (PLK1) inhibitor with an IC50 of 500 nM . It is inactive against other kinases .

Molecular Structure Analysis

The molecular weight of this compound is 307.21 and its formula is C9H4F3N3O4S . The SMILES representation of its structure is O=C(C1=N+C2=CC(C(F)(F)F)=CC(N+=O)=C2S1)N .Physical And Chemical Properties Analysis

This compound is a solid substance with a light yellow to yellow color . It is soluble to 20 mg/mL in DMSO .Wissenschaftliche Forschungsanwendungen

C9H4F3N3O4S C_9H_4F_3N_3O_4S C9H4F3N3O4S

und ein Molekulargewicht von 307.21 . Es ist vor allem für seine Rolle als Polo-ähnlicher Kinase (Plk)-Inhibitor bekannt, mit einem IC50 von 500 nM, was seine Potenz bei der Hemmung von Plk1 zeigt . Nachfolgend finden Sie eine umfassende Analyse der Anwendungen von Cyclapolin 9 in der wissenschaftlichen Forschung, aufgeteilt in verschiedene Abschnitte zur besseren Übersichtlichkeit.Krebsforschung

This compound: als Plk1-Inhibitor hat erhebliche Auswirkungen auf die Krebsforschung. Plk1 ist oft in verschiedenen Tumortypen überexprimiert, und seine Hemmung kann die mitotische Progression stören, was zu einem Zellzyklusarrest und Apoptose von Krebszellen führt . Dies macht this compound zu einem wertvollen Werkzeug für die Untersuchung der Biologie von Krebszellen und möglicher therapeutischer Interventionen.

Zellzyklusstudien

Die Hemmung von Plk1 durch This compound kann zur Untersuchung der Regulation des Zellzyklus verwendet werden. Durch selektive Hemmung von Plk1 können Forscher die Auswirkungen auf die Spindelpol-Aufrechterhaltung und Chromosomensegregation während der Mitose beobachten, was Einblicke in die Mechanismen der Zellteilung liefert .

Entwicklung von Antitumormitteln

Aufgrund seiner selektiven Hemmung von Plk1 ist This compound ein vielversprechender Kandidat für die Entwicklung von Antitumormitteln. Seine Fähigkeit, einen mitotischen Arrest zu induzieren, macht es zu einem potenziellen Medikament zur gezielten Behandlung schnell teilender Tumorzellen, während normale Zellen geschont werden .

Kinase-Selektivitätsprofiling

This compound: ’s Selektivität gegenüber einem Panel von 20 Kinasen macht es zu einem exzellenten Werkzeug für das Kinase-Selektivitätsprofiling. Forscher können es verwenden, um die Spezifität von Kinase-Inhibitoren zu verstehen und Medikamente mit minimalen Off-Target-Effekten zu entwickeln .

Chemische Biologie

In der chemischen Biologie kann This compound verwendet werden, um die Plk1-Aktivität in Zellen zu markieren und zu verfolgen. Diese Anwendung kann helfen, die dynamischen Prozesse von Plk1 während der Zellteilung zu visualisieren und seine Interaktionspartner zu identifizieren .

Pharmakologische Studien

This compound: kann in pharmakologischen Studien eingesetzt werden, um die Dosis-Wirkungs-Beziehung der Plk1-Hemmung zu bestimmen. Solche Studien sind entscheidend für die Festlegung des therapeutischen Fensters und für die Optimierung der Dosierung von Plk1-Inhibitoren im klinischen Umfeld .

Molekular-Docking und Simulation

This compound: kann in Molekular-Docking- und Simulationsstudien verwendet werden, um seine Bindungsaffinität und Interaktionen mit Plk1 vorherzusagen. Dieser rechnerische Ansatz hilft, die molekulare Grundlage seiner inhibitorischen Wirkung zu verstehen und potentere Derivate zu entwickeln .

Synthetische Chemie

Schliesslich dient This compound in der synthetischen Chemie als Gerüst für die Synthese neuer Verbindungen. Chemiker können seine Struktur modifizieren, um seine Potenz, Selektivität und pharmakokinetischen Eigenschaften für verschiedene biomedizinische Anwendungen zu verbessern .

Wirkmechanismus

Target of Action

Cyclapolin 9 is a potent, selective, and ATP-competitive inhibitor of Polo-like kinase 1 (PLK1) . PLK1 is a serine/threonine-protein kinase that performs several crucial functions during the M phase of the cell cycle, including the regulation of centrosome maturation and spindle assembly, the removal of cohesins from chromosome arms, the inactivation of anaphase-promoting complex/cyclosome (APC/C) inhibitors, and the regulation of mitotic exit and cytokinesis .

Mode of Action

This compound interacts with its target, PLK1, in an ATP-competitive manner . This means that this compound competes with ATP for the same binding site on PLK1, thereby inhibiting the kinase’s activity. The IC50 value of this compound for PLK1 is 500 nM, indicating a strong affinity for this target .

Biochemical Pathways

The inhibition of PLK1 by this compound affects several biochemical pathways related to cell cycle progression. For instance, it can interfere with the normal function of centrosomes and spindle assembly, which are crucial for accurate chromosome segregation during mitosis . .

Pharmacokinetics

Its solubility in dmso (20 mg/ml) suggests that it may have good bioavailability .

Result of Action

One of the known cellular effects of this compound is the reduction of electric field stimulation (EFS)-induced contractions of prostate strips . This suggests that this compound could potentially be used to inhibit α1-adrenergic smooth muscle contraction in the human prostate .

Action Environment

It is known that this compound is stable under normal room temperature conditions

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Cyclapolin 9 functions as an ATP-competitive inhibitor of PLK1 with an IC50 of 500 nM . It selectively inhibits PLK1 without affecting other kinases . This compound interacts with the ATP-binding site of PLK1, preventing the phosphorylation of downstream substrates. This inhibition disrupts the normal function of PLK1 in cell cycle progression and mitosis .

Cellular Effects

This compound has been shown to influence various cellular processes. It inhibits the contraction of prostate smooth muscle cells by reducing electric field stimulation-induced contractions . This compound also affects cell signaling pathways, including the NLRP3 inflammasome pathway, by dampening the inflammasome-elicited response in inflammatory disease models . Additionally, this compound can induce the collapse of spindle poles in cells, leading to mitotic arrest and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding site of PLK1, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of key substrates involved in mitotic progression, such as Cdc25 and Wee1 . This compound also disrupts the recruitment of γ-tubulin to centrosomes, impairing microtubule nucleation and spindle pole maintenance . These molecular interactions ultimately lead to cell cycle arrest and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability when stored at -20°C for up to three years . Over time, this compound maintains its inhibitory effects on PLK1, leading to sustained mitotic arrest and apoptosis in treated cells . Long-term studies have shown that this compound can induce persistent changes in cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, this compound effectively inhibits PLK1 activity without causing significant toxicity . At higher doses, this compound can induce adverse effects, including weight loss and organ toxicity . Threshold effects have been observed, where a minimum concentration of this compound is required to achieve significant inhibition of PLK1 and subsequent cellular effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to cell cycle regulation and mitosis. It interacts with enzymes such as Cdc25 and Wee1, which are critical for the activation and inhibition of cyclin-dependent kinase 1 (CDK1)-cyclin B complex . By inhibiting PLK1, this compound disrupts these pathways, leading to cell cycle arrest and apoptosis .

Transport and Distribution

Within cells, this compound is transported and distributed primarily through passive diffusion . It accumulates in the cytoplasm and nucleus, where it exerts its inhibitory effects on PLK1 . This compound does not rely on specific transporters or binding proteins for its cellular distribution .

Subcellular Localization

This compound localizes to the cytoplasm and nucleus of cells, where it interacts with PLK1 . The subcellular localization of this compound is crucial for its inhibitory activity, as it needs to access the ATP-binding site of PLK1 within these compartments . This compound does not undergo significant post-translational modifications that affect its localization or function .

Eigenschaften

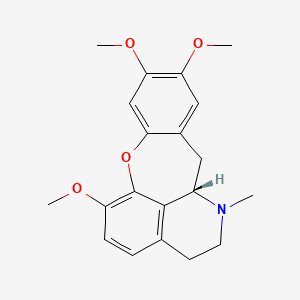

IUPAC Name |

7-nitro-3-oxido-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3N3O4S/c10-9(11,12)3-1-4-6(5(2-3)15(18)19)20-8(7(13)16)14(4)17/h1-2H,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFLXKUKCSDMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1[N+](=C(S2)C(=O)N)[O-])[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B1669317.png)